N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-5-7(3-4-11-9)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVPEXQFZWPSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693770 | |
| Record name | N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-62-4 | |
| Record name | 2-Bromo-N-cyclopropyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of 4-(Bromomethyl)-2-bromopyridine
Reaction Pathway :
Key Steps :
-
Synthesis of 4-(Bromomethyl)-2-bromopyridine :
-
Amination :
-
Reaction with cyclopropanamine in the presence of a base (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (e.g., DMF or THF).
-
Data Table :
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 4-(Bromomethyl)-2-bromopyridine | K₂CO₃, DMF, 80°C, 8 h | 65% | |
| 4-(Bromomethyl)-2-bromopyridine | Et₃N, THF, 25°C, 24 h | 72% |
Palladium-Catalyzed Cross-Coupling
Reaction Pathway :
Key Steps :
-
Synthesis of 2-Bromo-4-(iodomethyl)pyridine :
-
Buchwald-Hartwig Amination :
Data Table :
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Bromo-4-(iodomethyl)pyridine | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 68% | |
| 2-Bromo-4-(iodomethyl)pyridine | Pd₂(dba)₃, BINAP, t-BuONa, 100°C | 74% |
Direct Cyclopropanation of Allylamine Derivatives
Reaction Pathway :
Key Steps :
-
Cyclopropanation :
Data Table :
| Starting Material | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Bromo-4-vinylpyridine | Zn/Cu, CH₂I₂, Et₂O, 0°C, 6 h | 60% | |
| 2-Bromo-4-vinylpyridine | Rh₂(S-BPTTL)₄, CH₂Cl₂, -50°C, 12 h | 82% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Reductive Amination | High yields, mild conditions | Requires aldehyde precursor | Industrial |
| Nucleophilic Substitution | Simple setup | Low regioselectivity | Lab-scale |
| Pd-Catalyzed Coupling | Tunable selectivity | Costly catalysts, inert conditions | Pilot-scale |
| Cyclopropanation | Direct ring formation | Limited substrate availability | Lab-scale |
Recent Advances and Optimization
-
Microwave-Assisted Synthesis : Reduced reaction times for reductive amination (15 minutes vs. 12 hours) with comparable yields .
-
Flow Chemistry : Continuous-flow systems improved safety and efficiency in handling hazardous intermediates (e.g., bromomethyl derivatives) .
-
Enantioselective Routes : Chiral Ru or Ir catalysts achieved enantiomeric ratios >99:1 for cyclopropane-containing amines .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of N-((2-Bromopyridin-4-yl)methyl)cyclopropanone.
Reduction Products: Reduction can yield N-((2-Bromopyridin-4-yl)methyl)cyclopropylamine.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the synthesis of molecules with biological activity.
Industry:
Mechanism of Action
The mechanism of action of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting or activating their function. The cyclopropanamine group can further modulate the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Methyl groups () are electron-donating, which may improve solubility.
- Heteroaromatic vs. Homocyclic Systems: Pyridine () and quinoline () introduce nitrogen atoms, enabling hydrogen bonding or coordination to metal catalysts, whereas benzene derivatives () lack this feature.
Physicochemical Properties
- Physical State: The quinoline derivative () is isolated as an orange oil, whereas nitro- and bromo-substituted analogues () are likely solids at room temperature due to higher molecular weights and polar substituents.
- Stability: The nitro compound () decomposes under fire to release toxic gases (e.g., NOx), necessitating careful storage. Bromo- and chloro-substituted compounds () may exhibit greater thermal stability but require inert atmospheres to prevent halogen displacement reactions.
Biological Activity
N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, with the CAS number 1289386-62-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 212.1 g/mol
- Boiling Point : - (not specified)
The compound features a brominated pyridine ring, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound may exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit mitochondrial function in cancer cells, leading to decreased ATP production and subsequent cell death. The IC values for related compounds have been reported in the low micromolar range, suggesting that this compound could have comparable efficacy against specific cancer cell lines .
Kinase Inhibition
The compound's structural features suggest potential activity as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy due to their role in regulating cell proliferation and survival. Preliminary data indicate that similar compounds can inhibit key kinases involved in tumor growth, although specific data on this compound is limited .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the cyclopropanamine moiety and variations in the brominated pyridine ring can significantly affect potency and selectivity. For example, studies have shown that introducing different substituents on the pyridine ring can enhance or diminish biological activity depending on their electronic and steric properties .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. One study reported an IC value of approximately 0.58 μM against pancreatic cancer cells, indicating significant potency . Further investigations are necessary to confirm these findings across different cellular contexts.
Animal Models
Animal studies are crucial for assessing the therapeutic potential of new compounds. While specific data on this compound in vivo is not yet available, related compounds have demonstrated promising results in mouse models of cancer, showcasing their ability to inhibit tumor growth and improve survival rates .
Q & A
Q. Table 1: Example Reaction Parameters for Cyclopropane Derivatives
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Alkylation | NaBH4, MeOH, RT | 65–70 | 92% | |
| Purification | EtOAc/hexane (3:7) | – | 98% |
Basic Question: How is this compound characterized analytically?
Methodological Answer:
Analytical characterization involves:
- NMR Spectroscopy : Identify cyclopropane protons (δ 0.8–1.2 ppm, multiplet) and pyridyl protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+ calculated for C9H11BrN2: 227.01; observed: 227.0).
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.
Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies in solubility often arise from variations in solvent polarity, temperature, or impurities. To address this:
Systematic Testing : Measure solubility in DMSO, water, and ethanol at 25°C and 37°C.
Impurity Profiling : Use LC-MS to identify residual solvents/byproducts affecting solubility.
Computational Modeling : Predict solubility via COSMO-RS or Hansen solubility parameters.
Q. Table 2: Solubility Analysis Framework
| Solvent | Temperature (°C) | Observed Solubility (mg/mL) | Notes |
|---|---|---|---|
| DMSO | 25 | >50 | High polarity |
| Water | 37 | <0.1 | Hydrophobic cyclopropane |
Advanced Question: What strategies mitigate undesired ring-opening of the cyclopropane moiety during functionalization?
Methodological Answer:
Cyclopropane stability is critical. Strategies include:
- Mild Reaction Conditions : Avoid strong acids/bases; use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at ≤60°C .
- Protecting Groups : Temporarily shield the amine with Boc or Fmoc groups during bromopyridine modifications.
- Kinetic Monitoring : Use in-situ IR or NMR to detect early ring-opening byproducts.
Advanced Question: How can researchers design assays to probe the bioactivity of this compound?
Methodological Answer:
Focus on target-specific assays:
Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization (FP) assays.
Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and quantify uptake via flow cytometry.
Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS for degradation products.
Advanced Question: How to address unexpected byproducts in the synthesis of this compound?
Methodological Answer:
Byproduct analysis involves:
Structural Elucidation : Use high-resolution MS/MS and 2D NMR (e.g., HSQC, HMBC) to identify impurities.
Reaction Pathway Modeling : Employ DFT calculations to predict side reactions (e.g., cyclopropane ring strain).
Process Optimization : Adjust stoichiometry (e.g., reduce excess alkylating agents) or switch solvents (e.g., THF → DMF).
Q. Table 3: Common Byproducts and Mitigation
| Byproduct | Source | Mitigation |
|---|---|---|
| Debrominated derivative | Reductive conditions | Replace NaBH4 with milder reductants (e.g., STAB) |
| Ring-opened amine | Acidic conditions | Use buffered pH (6–8) during reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
